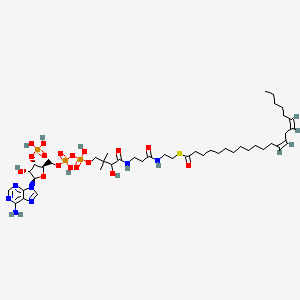
(13Z,16Z)-Docosadi-13,16-enoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13Z,16Z)-Docosadi-13,16-enoyl-CoA is an organic molecule.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C22H40O2
- Molecular Weight: 336.6 g/mol
- IUPAC Name: (13Z,16Z)-docosa-13,16-dienoic acid
Structural Characteristics:
The compound features two cis double bonds located at the 13th and 16th carbon positions of the carbon chain, making it a polyunsaturated fatty acid derivative. Its structural properties allow it to participate in various enzymatic reactions and metabolic processes.
Metabolic Role
(13Z,16Z)-Docosadi-13,16-enoyl-CoA acts as an intermediate in the metabolism of fatty acids. It is involved in:
- Fatty Acid Synthesis: It participates in the elongation and desaturation of fatty acids, contributing to the production of very long-chain fatty acids.
- Energy Production: The compound is utilized in mitochondrial beta-oxidation pathways to generate ATP from fatty acids.
Lipid Metabolism Disorders
Research indicates that this compound may be implicated in conditions related to lipid metabolism disorders such as obesity and diabetes. Studies show that alterations in fatty acid profiles can influence insulin sensitivity and metabolic health.
Antioxidant Properties
The compound exhibits potential antioxidant properties which may help mitigate oxidative stress-related diseases. Its role as a metabolite suggests it could be leveraged for therapeutic strategies targeting conditions such as cardiovascular diseases and neurodegenerative disorders.
Study on Metabolic Impact
A study conducted on rat models assessed the impact of this compound on lipid profiles and metabolic markers. Results indicated significant changes in serum lipid levels and improved insulin sensitivity among subjects treated with this compound compared to controls .
Clinical Implications
Clinical trials exploring the effects of polyunsaturated fatty acids on metabolic syndrome have highlighted the relevance of compounds like this compound in modulating inflammatory responses and improving metabolic outcomes .
Data Table: Applications Overview
Propiedades
Fórmula molecular |
C43H74N7O17P3S |
|---|---|
Peso molecular |
1086.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z)-docosa-13,16-dienethioate |
InChI |
InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1 |
Clave InChI |
ZLXWEKYVHIYDIY-HNHLYTFDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















